molecular formula C22H18BrN3O7 B397380 4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate

4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate

Cat. No.: B397380
M. Wt: 516.3g/mol
InChI Key: ZHRAXSIHIINFTF-BHGWPJFGSA-N
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Description

4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitrophenoxy group, and a furan-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Acylation: Formation of the acetyl group.

    Hydrazone Formation: Reaction of the acetyl group with hydrazine to form the hydrazone.

    Coupling Reaction: Coupling of the hydrazone with the furan-2-carboxylate moiety.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to scale up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate: shares similarities with other brominated aromatic compounds and nitrophenoxy derivatives.

    Hydrazone derivatives: Compounds with similar hydrazone linkages.

    Furan-2-carboxylate derivatives: Compounds containing the furan-2-carboxylate moiety.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile tool in various fields of research and industry.

Properties

Molecular Formula

C22H18BrN3O7

Molecular Weight

516.3g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2,6-dimethyl-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C22H18BrN3O7/c1-13-8-17(26(29)30)9-14(2)21(13)32-12-20(27)25-24-11-15-10-16(23)5-6-18(15)33-22(28)19-4-3-7-31-19/h3-11H,12H2,1-2H3,(H,25,27)/b24-11+

InChI Key

ZHRAXSIHIINFTF-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)C)[N+](=O)[O-]

SMILES

CC1=CC(=CC(=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)C)[N+](=O)[O-]

Origin of Product

United States

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